Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Medicinal Chemistry Conformational Restriction GPCR Ligand Design

This protected spirocyclic amine features a rigid 6-azaspiro[2.5]octane core with orthogonal Boc and cyano handles, enabling rapid diversification into amides, tetrazoles, and carboxylic acids for GPCR-targeted SAR libraries. The defined 1-cyano exit vector geometry is essential for M4 muscarinic and MAGL inhibitor programs. Procuring this exact regioisomer (CAS 1174006-82-6) ensures batch-to-batch reproducibility critical for multi-year lead optimization; the alternative 2-cyano isomer (CAS 2137823-58-4) offers divergent reactivity and cannot substitute. Store at 2–8°C.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1174006-82-6
Cat. No. B1521207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
CAS1174006-82-6
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC2C#N
InChIInChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-8H2,1-3H3
InChIKeyMYXLXKKWRQMPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate (CAS 1174006-82-6): Structural and Procurement Baseline


Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate (CAS 1174006-82-6) is a protected spirocyclic amine building block with the molecular formula C₁₃H₂₀N₂O₂ and molecular weight 236.31 g/mol . It features a rigid 6-azaspiro[2.5]octane core, a Boc-protected secondary amine at the 6-position, and a cyano group at the 1-position . The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with recommended storage conditions of 2–8°C [1]. This building block belongs to a class of spirocyclic scaffolds widely employed in medicinal chemistry for the development of constrained analogs, peptidomimetics, and bioactive small molecules targeting diverse receptors including MAGL, M4 muscarinic acetylcholine receptors, and S1P modulators [2].

Why Generic Substitution of Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate Fails in Medicinal Chemistry Applications


Generic substitution of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate with alternative spirocyclic building blocks is not feasible because the precise spatial orientation of the cyano group relative to the Boc-protected piperidine nitrogen is structurally encoded and cannot be replicated by isomers or homologs . The compound exists as a specific regioisomer with the cyano substituent at the 1-position of the cyclopropane ring; the corresponding 2-cyano isomer (CAS 2137823-58-4) and 1-oxa analogs (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) represent fundamentally different chemical entities with divergent reactivity profiles, hydrogen-bonding capabilities, and metabolic liabilities . In structure-activity relationship (SAR) campaigns, even minor alterations to the spirocyclic scaffold—such as ring size contraction to azaspiro[3.3]heptane systems or substitution at alternative positions—have been shown to profoundly impact target potency, selectivity, and pharmacokinetic properties [1]. Consequently, procurement of this exact building block is non-negotiable for maintaining fidelity in SAR studies and for reproducing literature-reported synthetic routes to advanced pharmaceutical intermediates.

Quantitative Differentiation Evidence for Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate (CAS 1174006-82-6)


Rigid 6-Azaspiro[2.5]Octane Scaffold Enables Conformational Constraint Compared to Flexible Piperidine Analogs

The 6-azaspiro[2.5]octane core provides a conformationally constrained scaffold that restricts the spatial orientation of substituents relative to flexible piperidine-based building blocks. In SAR studies of M4 muscarinic acetylcholine receptor antagonists, chiral 6-azaspiro[2.5]octane-derived compounds demonstrated sub-nanomolar potency (human M4 IC₅₀ values ranging from 0.6 nM to 1.2 nM for optimized analogs) and exceptional subtype selectivity [1]. The rigid spirocyclic framework enforces a defined exit vector geometry that cannot be achieved with simple N-Boc-piperidine building blocks, which lack the cyclopropane-fused constraint [2]. This conformational rigidity is essential for maintaining high target engagement and selectivity profiles in GPCR-targeted drug discovery programs.

Medicinal Chemistry Conformational Restriction GPCR Ligand Design

Dual Orthogonal Functional Handles: Boc-Protected Amine and Cyano Group Enable Divergent Synthetic Elaboration

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate uniquely combines two orthogonal functional handles on a single spirocyclic scaffold: a Boc-protected secondary amine at the 6-position and a cyano group at the 1-position of the cyclopropane ring . The Boc group enables selective amine deprotection under acidic conditions (TFA or HCl) to reveal a secondary amine for subsequent amide coupling, sulfonamide formation, or reductive amination . Concurrently, the cyano group provides an orthogonal handle for transformations to carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (cycloaddition), or amides, without interfering with the protected amine functionality [1]. This dual orthogonal functionality is absent in simpler building blocks such as tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (which lacks the cyano handle) or 6-azaspiro[2.5]octane-1-carbonitrile (which lacks the Boc-protected amine).

Synthetic Chemistry Parallel Synthesis Building Block Utility

Commercial Availability at Defined Purity Grades Enables Reproducible SAR Studies

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate (CAS 1174006-82-6) is commercially available from multiple vendors with well-defined purity specifications ranging from 95% to 98% . This contrasts with many custom-synthesized spirocyclic intermediates, which lack batch-to-batch quality documentation and standardized analytical characterization. The compound is listed with its MDL number (MFCD12546363) and complete SMILES/InChI identifiers, enabling unambiguous procurement and identity verification . Recommended storage conditions are standardized at 2–8°C for long-term stability, with some vendors providing stock solution preparation guidelines (e.g., 10 mM DMSO stock solutions) and solubility data [1].

Procurement Quality Control Reproducibility

Optimal Application Scenarios for Tert-Butyl 1-Cyano-6-Azaspiro[2.5]Octane-6-Carboxylate (CAS 1174006-82-6) Based on Quantitative Evidence


GPCR-Targeted Drug Discovery Requiring Conformationally Constrained Scaffolds

This building block is optimally suited for medicinal chemistry programs targeting GPCRs (e.g., M4 muscarinic acetylcholine receptors, histamine-3 receptors) where conformational constraint is essential for achieving high potency and subtype selectivity. The rigid 6-azaspiro[2.5]octane core enforces a defined exit vector geometry that flexible piperidine building blocks cannot replicate, enabling the design of ligands with sub-nanomolar target engagement as demonstrated in published M4 antagonist SAR studies [1].

Parallel Library Synthesis and Divergent SAR Exploration

The dual orthogonal functional handles (Boc-protected amine and cyano group) enable rapid generation of structurally diverse compound libraries from a single procurement. Following Boc deprotection, the secondary amine can be diversified via amide coupling, sulfonamide formation, or reductive amination; simultaneously or subsequently, the cyano group can be transformed to carboxylic acids, primary amines, tetrazoles, or amides [1]. This orthogonal reactivity reduces the number of distinct building blocks required for SAR exploration, streamlining procurement and synthesis workflows.

MAGL Inhibitor Development and S1P Receptor Modulator Programs

The 6-azaspiro[2.5]octane scaffold has been extensively utilized in patented MAGL inhibitor series (e.g., substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates) and S1P receptor modulator programs where cyano-substituted spirocyclic amines are claimed as key pharmacophoric elements [1]. Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate provides a direct entry point to these chemotypes, with the 1-cyano substituent positioned for further elaboration to amide or carboxylic acid derivatives as required by patent disclosures [2].

Reproducible SAR Campaigns Requiring Batch-to-Batch Consistency

For research teams conducting multi-year SAR campaigns, this compound's commercial availability from multiple vendors at defined purity grades (95–98%) with standardized storage conditions (2–8°C) ensures batch-to-batch reproducibility and eliminates the variability associated with custom synthesis [1]. The availability of analytical documentation (CoA, NMR, MSDS) from reputable suppliers supports compliance with internal quality standards and facilitates technology transfer to external collaborators or CRO partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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